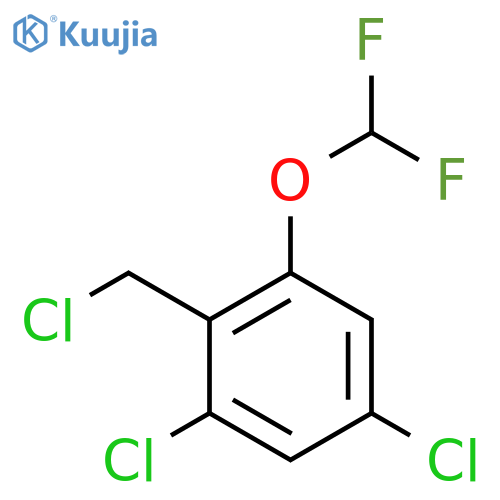Cas no 1803714-26-2 (2,4-Dichloro-6-(difluoromethoxy)benzyl chloride)

1803714-26-2 structure
商品名:2,4-Dichloro-6-(difluoromethoxy)benzyl chloride
CAS番号:1803714-26-2
MF:C8H5Cl3F2O
メガワット:261.480506658554
CID:4705537
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-6-(difluoromethoxy)benzyl chloride
-
- インチ: 1S/C8H5Cl3F2O/c9-3-5-6(11)1-4(10)2-7(5)14-8(12)13/h1-2,8H,3H2
- InChIKey: ACJFIBJNSFABMR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1CCl)OC(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 182
- トポロジー分子極性表面積: 9.2
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010933-500mg |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013010933-1g |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 1g |
1,490.00 USD | 2021-06-25 | |
| Alichem | A013010933-250mg |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride |
1803714-26-2 | 97% | 250mg |
470.40 USD | 2021-06-25 |
2,4-Dichloro-6-(difluoromethoxy)benzyl chloride 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1803714-26-2 (2,4-Dichloro-6-(difluoromethoxy)benzyl chloride) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
